![molecular formula C14H15N3O B7548700 N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide, also known as 'IMCA', is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IMCA belongs to the class of compounds known as imidazole derivatives, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of IMCA is not fully understood, but it is believed to act through several different pathways. IMCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by IMCA may contribute to its anti-inflammatory effects. IMCA has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
IMCA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that IMCA can inhibit the proliferation of several different types of cancer cells, including breast, lung, and colon cancer cells. IMCA has also been shown to inhibit the production of collagen in fibroblasts, which may contribute to its anti-fibrotic effects. In addition, IMCA has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IMCA in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of different research applications. However, one of the main limitations of using IMCA is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of IMCA. One potential area of research is the development of new therapeutic agents based on IMCA. Another area of research is the exploration of the mechanisms of action of IMCA, which may lead to the discovery of new pathways involved in disease development. In addition, further studies are needed to determine the optimal dosage and administration of IMCA, as well as its potential side effects.
Conclusion
In conclusion, N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide is a synthetic compound that has shown promising results in scientific research. Its ability to exhibit a range of biological activities makes it a versatile compound that can be used in a variety of different research applications. Further research is needed to fully understand the mechanisms of action of IMCA and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of IMCA is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromobenzyl alcohol with imidazole to form 4-(imidazol-1-yl)benzyl alcohol. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the final product, N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
IMCA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. These properties make it a promising candidate for the development of new therapeutic agents. IMCA has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(12-3-4-12)16-9-11-1-5-13(6-2-11)17-8-7-15-10-17/h1-2,5-8,10,12H,3-4,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRAGNJSOIYUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
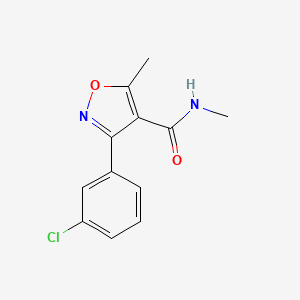
methanone](/img/structure/B7548632.png)
![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
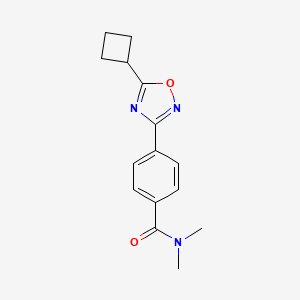
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
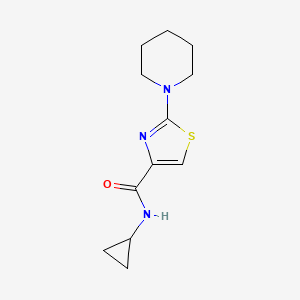
![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)
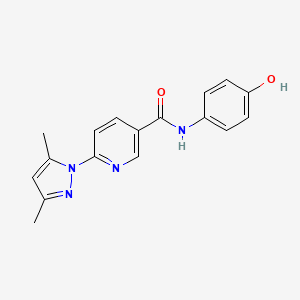
![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)
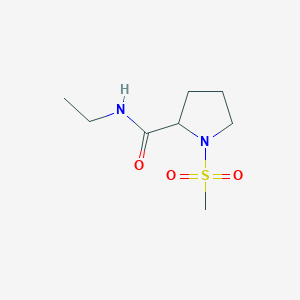
![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)